3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate
Description
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate (CAS: 72632-94-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂O₂S·xH₂O. It features an isothiazole ring substituted with an amino group at position 3 and a carboxylic acid group at position 4, forming a zwitterionic structure. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized as a precursor in the synthesis of bioactive molecules, particularly antibiotics and enzyme inhibitors, due to its reactive functional groups .
Properties
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH.H2O/c5-3-2(4(7)8)1-9-6-3;;/h1H,(H2,5,6)(H,7,8);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJHXBDZUSDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate typically involves the reaction of isothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit potent activity against various drug-resistant bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL.
- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5 to 2 µg/mL.
- Gram-negative pathogens : Activity against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii with MICs from 8 to 64 µg/mL .
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antibiotic agent.
Anticancer Potential
Research has also indicated that this compound may possess anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines have shown that certain derivatives can reduce cell viability significantly compared to standard chemotherapeutic agents like doxorubicin and cisplatin . The structure-activity relationship (SAR) studies suggest that modifications to the isothiazole ring can enhance cytotoxicity against cancer cells, indicating potential for development into novel anticancer therapies.
Neuroprotective Effects
Emerging studies suggest that compounds similar to 3-amino-4-isothiazolecarboxylic acid may have neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress markers positions this compound as a candidate for further exploration in neuropharmacology .
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations aimed at treating infections caused by resistant pathogens. Its solubility profile allows for versatility in formulation strategies, including oral and injectable forms .
Table: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate can be categorized based on substituent variations, isomerism, and pharmacological relevance. Below is a detailed analysis:
Structural Isomers and Positional Variants
- 4-Amino-3-isothiazolecarboxylic Acid Hydrochloride (CAS: 72632-94-1): This isomer swaps the positions of the amino and carboxylic acid groups on the isothiazole ring. Despite identical molecular formulas, the altered substitution pattern significantly impacts reactivity and binding affinity. For example, the 3-amino-4-carboxy configuration in the target compound may favor hydrogen bonding with biological targets compared to the 4-amino-3-carboxy variant .
Amino-Substituted Thiazole/Isothiazole Derivatives
- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride (CAS: 55720-26-8): This compound features a butenoic acid backbone with amino and ethoxy substituents. Unlike the rigid isothiazole ring, its flexible structure allows for broader conformational adaptability in enzyme inhibition. It is primarily used in plant cell culture studies .
- The absence of a heterocyclic ring reduces its metabolic stability compared to the target compound .
Complex Heterocyclic Derivatives
- 7β-[(Z)-2-(2-Amino-4-thiazolyl)-2-hydroxyiminoacetamido]-3-cephem-4-carboxylic Acid Hydrochloride Hydrate: This cephalosporin derivative shares the 2-amino-4-thiazolyl moiety with the target compound but incorporates a β-lactam ring for antibiotic activity. The thiazole group enhances binding to penicillin-binding proteins, while the hydrochloride hydrate improves solubility for intravenous administration .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate is a chemical compound with potential biological activities. Its structure includes an isothiazole ring, which is known for various biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS·HCl·HO
- Molecular Weight : 199 g/mol
- LogP : -0.20 (indicating hydrophilicity)
- Purity : 95% .
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of the amino and carboxylic acid functional groups allows for hydrogen bonding and interactions with enzymes and receptors.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit specific enzymes, which could lead to therapeutic effects in diseases such as cancer or bacterial infections.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds containing isothiazole rings can possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing benefits in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound might induce cytotoxic effects in certain cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potent antimicrobial activity .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. Flow cytometry analysis demonstrated an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
